

# Comparative Efficacy of Dinocap and Meptyldinocap Against Apple Powdery Mildew (*Podosphaera leucotricha*)

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## Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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A comprehensive guide for researchers and drug development professionals on the comparative performance of **dinocap** and its single isomer derivative, meptyl**dinocap**, in controlling *Podosphaera leucotricha*, the causal agent of apple powdery mildew.

## Introduction

Powdery mildew, caused by the obligate biotrophic ascomycete *Podosphaera leucotricha*, is a significant disease affecting apple orchards worldwide, leading to reduced vigor, fruit quality, and yield. For decades, chemical control has been a primary management strategy. **Dinocap**, a dinitrophenyl crotonate fungicide, has been a standard treatment; however, it is a mixture of several isomers. Meptyl**dinocap** is the single, most active isomer of **dinocap**, developed to provide a more refined and potentially more effective and toxicologically favorable alternative. This guide provides a comparative analysis of the efficacy of **dinocap** and meptyl**dinocap** against *Podosphaera leucotricha*, based on available experimental data.

## Chemical Profile Comparison

Feature	Dinocap	Meptyldinocap
Composition	Mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates. The 'octyl' group is a mix of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.	A single isomer: 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1]
Active Isomer Content	Approximately 22% of the mixture is meptyldinocap.[1]	Comprises the single, most fungicidally active isomer.
Mode of Action	Contact fungicide with protective and curative activity. It is an uncoupler of oxidative phosphorylation, disrupting mitochondrial respiration.[2]	Same as dinocap, acting as a protectant and curative fungicide by uncoupling oxidative phosphorylation.[1]
Regulatory Status	Use is no longer authorized within the EU.[3]	Approved under Regulation (EC) No 1107/2009 and authorized in several EU member states.[3]

## Efficacy Data

Direct comparative studies providing EC50 values for both **dinocap** and **meptyldinocap** against *Podosphaera leucotricha* under the same experimental conditions are not readily available in the reviewed literature. However, field trials and other studies have independently evaluated the efficacy of **dinocap**.

## Field Trial Data for Dinocap

Field studies have demonstrated the efficacy of **dinocap** in controlling apple powdery mildew. The following table summarizes results from a study evaluating various fungicides, where **dinocap** was used as a standard treatment.

Treatment	Application Rate	Mean % Terminals with Mildew
Dinocap 4LC	0.39 ml/L	17 b
Unsprayed Control	-	41 e
Other Fungicides	Various	Results varied

Data from a 1980 study on 'Golden Delicious' apples. Numbers followed by the same letter are not significantly different ( $P = 0.05$ ). This table illustrates the significant reduction in mildew incidence with dinocap compared to the untreated control.[4]

Another study highlighted that **dinocap**, in combination with other fungicides like triadimefon and fenarimol, achieved 90-95% disease control. Furthermore, **dinocap** was found to be effective in reducing the sporulation of *P. leucotricha* by over 80%.[2]

While specific comparative data for meptyl**dinocap** is lacking, its nature as the most active isomer of **dinocap** suggests that its efficacy would be at least comparable to, and likely greater than, the **dinocap** mixture when applied at an equivalent rate of the active isomer.

## Experimental Protocols

Detailed experimental protocols for direct comparative studies were not found. However, based on methodologies described in the literature for testing fungicide efficacy against *Podosphaera leucotricha*, a representative protocol for a leaf disc bioassay is provided below.

## Leaf Disc Bioassay for Efficacy Testing

This in vitro assay is a common method for determining the sensitivity of *Podosphaera leucotricha* to fungicides.

Objective: To determine the half-maximal effective concentration (EC50) of **dinocap** and meptyl**dinocap** required to inhibit the growth of *Podosphaera leucotricha* on apple leaf discs.

Materials:

- Healthy, young, and fully expanded leaves from a susceptible apple cultivar (e.g., Jonathan, Gala).
- *Podosphaera leucotricha* inoculum (conidia).
- Technical grade **dinocap** and meptyl**dinocap**.
- Sterile distilled water.
- Appropriate solvents for fungicides (e.g., acetone, ethanol).
- Wetting agent (e.g., Tween 20).
- Petri dishes (9 cm diameter).
- Water agar (1%).
- Cork borer (1.5 cm diameter).
- Micropipettes.
- Incubation chamber with controlled temperature and light.
- Stereomicroscope.

Procedure:

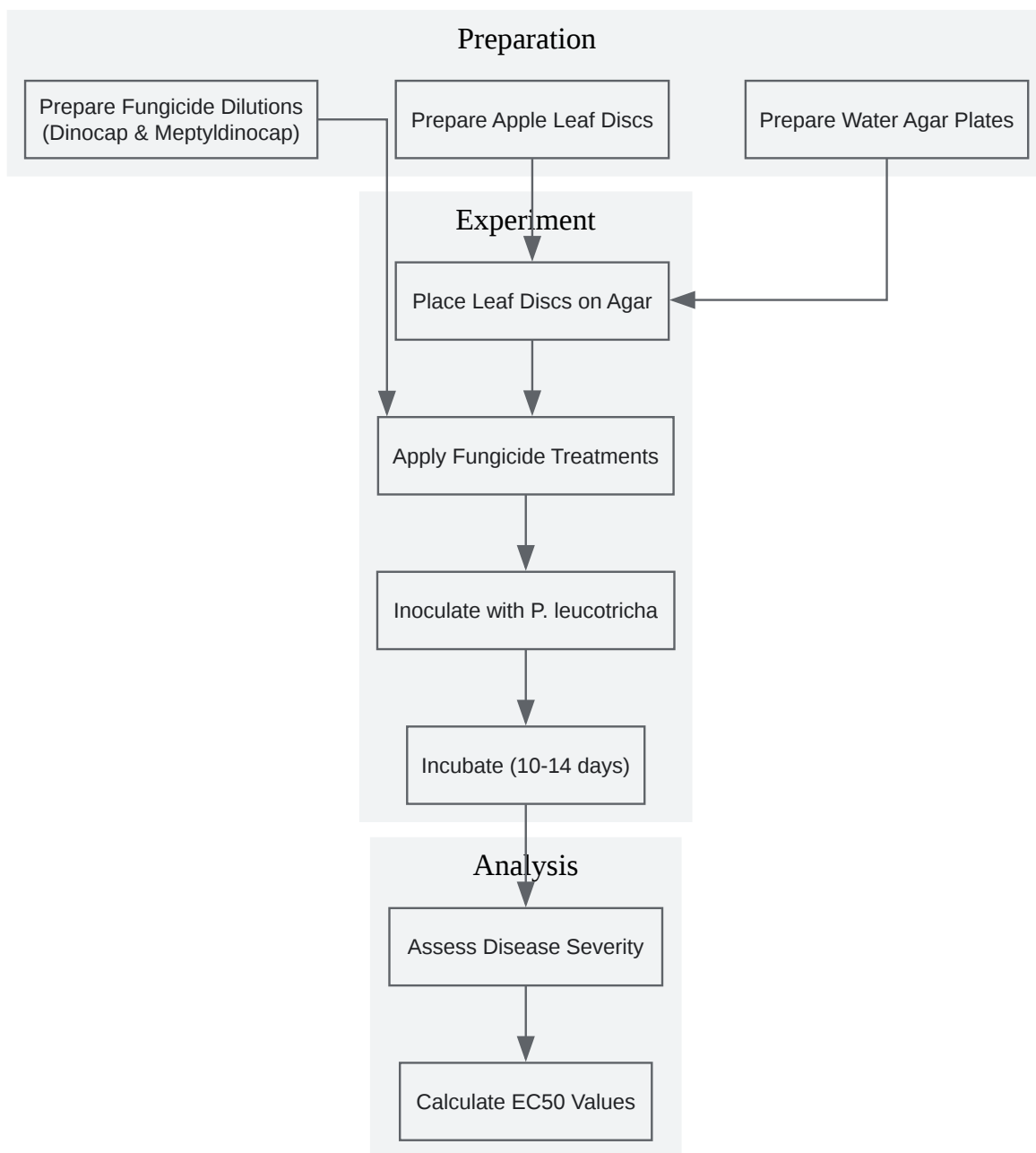
- Preparation of Fungicide Solutions:
  - Prepare stock solutions of **dinocap** and meptyl**dinocap** in a suitable solvent.
  - Create a dilution series for each fungicide to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). The final solutions should contain a standardized low concentration of the solvent and a wetting agent.

- Leaf Disc Preparation:
  - Collect healthy, young apple leaves.
  - Wash the leaves with sterile distilled water and allow them to air dry.
  - Using a cork borer, cut discs from the leaves, avoiding the midrib.
- Treatment Application:
  - Place the leaf discs adaxial side up on the surface of water agar in Petri dishes.
  - Apply a precise volume (e.g., 20  $\mu$ L) of each fungicide dilution to the center of each leaf disc. Include a control group treated with water and solvent only.
  - Allow the treated discs to dry in a laminar flow hood.
- Inoculation:
  - Collect fresh conidia from infected apple leaves by gently tapping them over the treated leaf discs.
  - Ensure a uniform, but not overly dense, distribution of conidia.
- Incubation:
  - Seal the Petri dishes with parafilm.
  - Incubate the dishes at a controlled temperature (e.g., 20-22°C) with a photoperiod (e.g., 16 hours light / 8 hours dark).
- Assessment:
  - After 10-14 days of incubation, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a stereomicroscope.
  - Alternatively, assess the inhibition of conidial germination after 24-48 hours.
- Data Analysis:

- Calculate the mean disease severity or germination rate for each fungicide concentration.
- Use probit or logit analysis to determine the EC50 value for each fungicide.

## Visualizing Experimental Workflow and Signaling Pathway

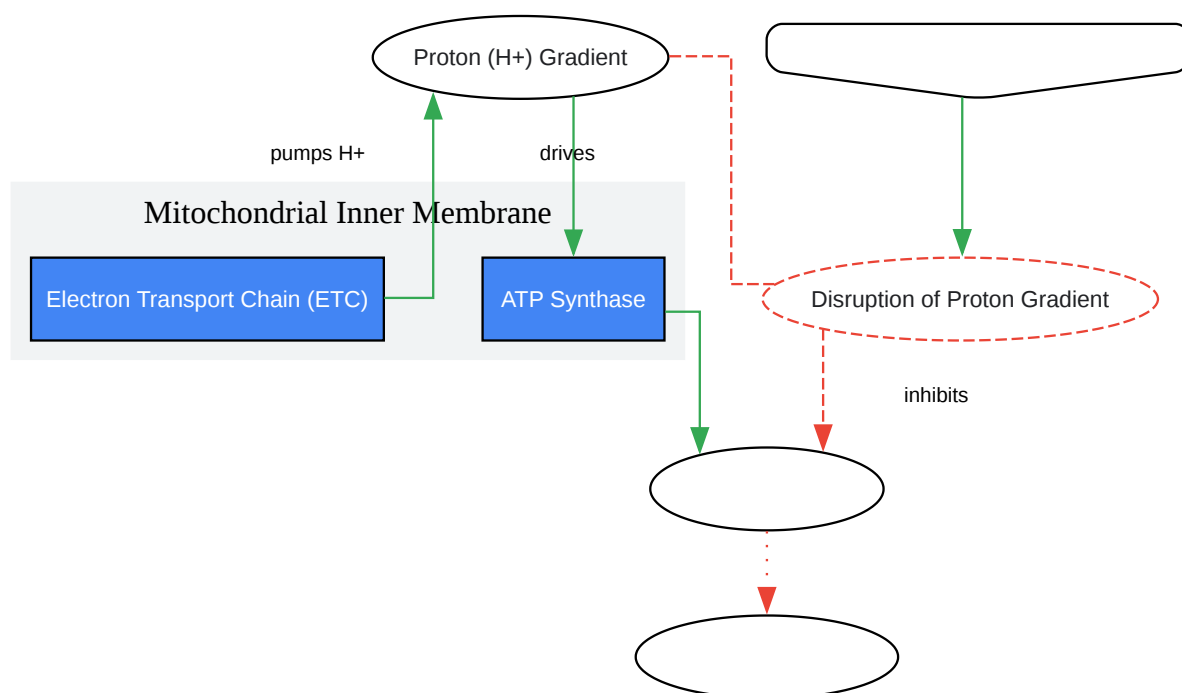
### Experimental Workflow: Leaf Disc Bioassay



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Caption: Workflow for the leaf disc bioassay to determine fungicide efficacy.

## Signaling Pathway: Mode of Action



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Caption: Uncoupling of oxidative phosphorylation by **dinocap** and mepty**dinocap**.

## Conclusion

Mepty**dinocap**, as the isolated active isomer, represents a more refined fungicidal product compared to the isomeric mixture of **dinocap**. While direct comparative efficacy data against *Podosphaera leucotricha* is limited, the available information strongly suggests that mepty**dinocap** offers at least equivalent, and likely superior, performance in controlling apple powdery mildew. Its improved toxicological profile and standardized composition make it a more predictable and potentially safer option for disease management programs. Further research conducting head-to-head comparisons of these two fungicides is warranted to provide precise quantitative data on their relative efficacy.

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- To cite this document: BenchChem. [Comparative Efficacy of Dinocap and Meptyldinocap Against Apple Powdery Mildew (*Podosphaera leucotricha*)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148560#comparative-efficacy-of-dinocap-versus-meptyldinocap-on-podosphaera-leucotricha>]

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